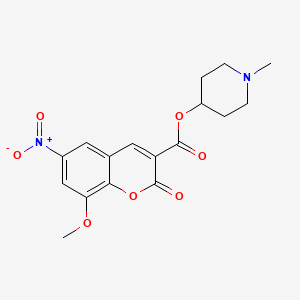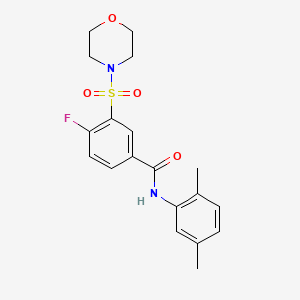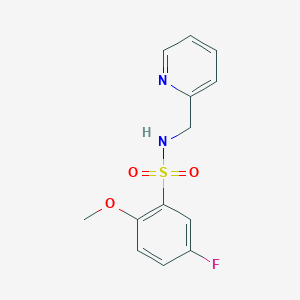
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate), also known as bisbenzocyclobutene (BCB), is a unique organic compound with an interesting chemical structure. BCB is a cyclic olefin polymer that has been widely used in various scientific research applications due to its remarkable physical and chemical properties.
作用機序
The mechanism of action of BCB is not well understood. However, it is believed that BCB forms a cross-linked network structure upon curing, which provides excellent mechanical and thermal stability. The cross-linked structure of BCB also makes it resistant to chemical degradation, making it an ideal material for use in harsh environments.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of BCB. However, studies have shown that BCB is biocompatible and does not elicit any significant immune response. BCB has been used as a biomaterial for tissue engineering applications and has shown promising results in promoting cell adhesion and proliferation.
実験室実験の利点と制限
BCB has several advantages for use in lab experiments. BCB is easy to handle and can be processed using standard microfabrication techniques. BCB is also compatible with a wide range of solvents and can be used in various chemical reactions. However, BCB has some limitations for lab experiments. BCB is relatively expensive compared to other polymers, and its curing process requires high temperatures, which can limit its use in some applications.
将来の方向性
There are several future directions for the use of BCB. One potential application of BCB is in the development of flexible electronics. BCB's high glass transition temperature and excellent mechanical properties make it an ideal material for use in flexible electronic devices. Another potential application of BCB is in the development of drug delivery systems. BCB can be functionalized with various drug molecules and used as a carrier for targeted drug delivery. Additionally, BCB can be used in the development of biosensors for detecting various biomolecules. Overall, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
Conclusion
In conclusion, BCB is a unique organic compound that has been widely used in various scientific research applications due to its remarkable physical and chemical properties. The synthesis method of BCB is well established, and it is relatively easy to produce BCB in large quantities. BCB has several advantages for use in lab experiments, including its ease of handling and compatibility with a wide range of solvents. However, BCB has some limitations, such as its relatively high cost and the requirement for high curing temperatures. Despite its limitations, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
合成法
The synthesis of BCB involves the reaction of 4,4'-dihydroxybenzophenone and 3,4-dimethoxybenzyl chloride in the presence of a base catalyst. The resulting product is then subjected to a thermal cyclization process to form the final BCB compound. The synthesis method of BCB has been well established and optimized, and it is relatively easy to produce BCB in large quantities.
科学的研究の応用
BCB has been widely used in various scientific research applications due to its unique physical and chemical properties. BCB is an excellent insulator and has a high glass transition temperature, making it suitable for use in microelectronic devices. BCB has also been used as a coating material for optical fibers and as a matrix material for carbon fiber composites. In addition, BCB has been used as a photoresist material in the fabrication of microelectromechanical systems (MEMS).
特性
IUPAC Name |
[4-[2-[4-(3,4-dimethoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O8/c1-33(2,23-9-13-25(14-10-23)40-31(34)21-7-17-27(36-3)29(19-21)38-5)24-11-15-26(16-12-24)41-32(35)22-8-18-28(37-4)30(20-22)39-6/h7-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMTUFVLABFBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)



![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)



![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)